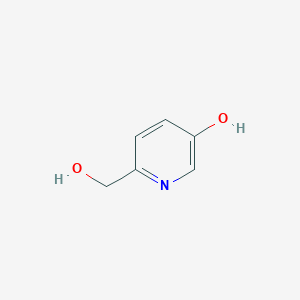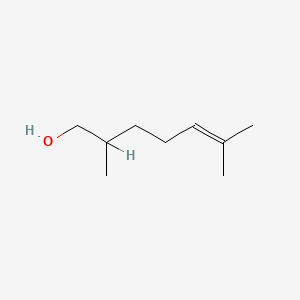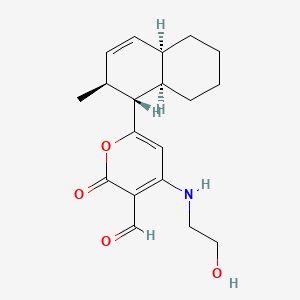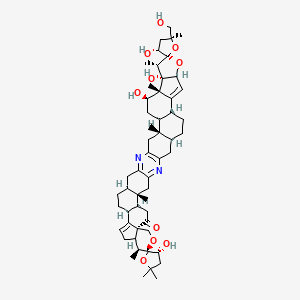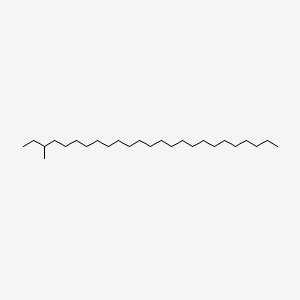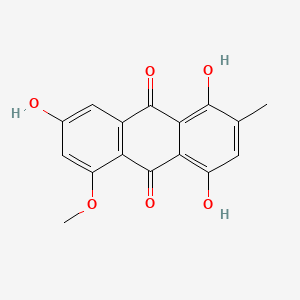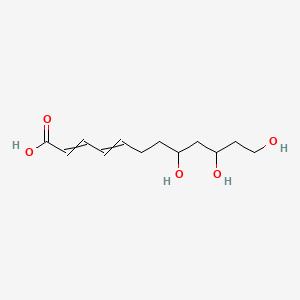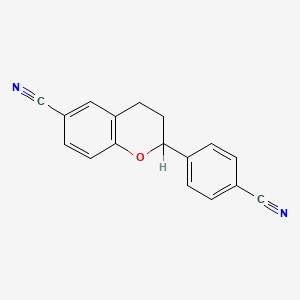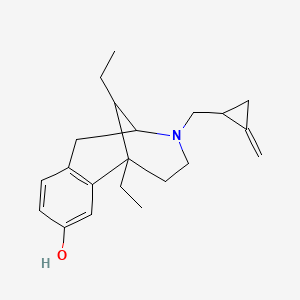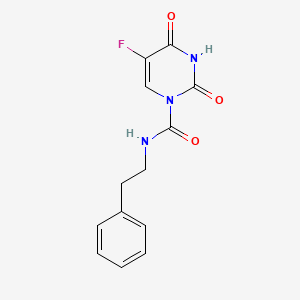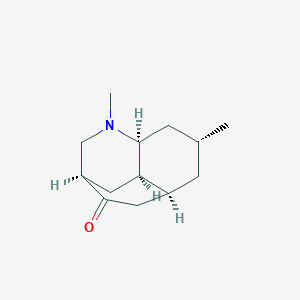
Luciduline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Luciduline is an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
Luciduline, a naturally occurring Lycopodium alkaloid, has been a subject of interest in chemical synthesis and structural studies. For instance, an enantioselective total synthesis of (+)-luciduline was achieved from (R)-5-methyl-cyclohex-2-en-1-one, involving a sequence of seven steps in 33% overall yield. This synthesis is significant for understanding the molecular structure and potential applications of luciduline (Oppolzer & Petrzilka, 1978). Another study achieved the first chiral auxiliary mediated asymmetric synthesis of (+)-luciduline, emphasizing the importance of stereochemistry in the synthesis of such complex molecules (Comins, Brooks, Al-awar, & Goehring, 1999).
2. Biogeophysical Impact Studies
In the broader context of environmental research, luciduline is indirectly referenced in studies on land use and climate impact. For example, research on the Land-Use and Climate, Identification of Robust Impacts (LUCID) project examined the biogeophysical impacts of land use–land cover change (LULCC) on climate, highlighting the complexity of environmental interactions (Noblet-Ducoudré et al., 2012).
3. Biosensor Development
In the field of biomedical engineering, the term 'LUCID' (luminescence compact in-vitro diagnostics) refers to a sensitive and versatile biosensing approach that uses upconversion nanoparticles for quantitative molecular and cellular analyses, potentially offering new diagnostic capabilities (Huang et al., 2019).
Eigenschaften
Produktname |
Luciduline |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(1R,4S,6R,8S,9R)-3,6-dimethyl-3-azatricyclo[6.2.2.04,9]dodecan-11-one |
InChI |
InChI=1S/C13H21NO/c1-8-3-9-6-13(15)10-5-11(9)12(4-8)14(2)7-10/h8-12H,3-7H2,1-2H3/t8-,9+,10-,11-,12+/m1/s1 |
InChI-Schlüssel |
PISGDLOMGNKHKP-ROHXPCBUSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2CC(=O)[C@@H]3C[C@H]2[C@H](C1)N(C3)C |
Kanonische SMILES |
CC1CC2CC(=O)C3CC2C(C1)N(C3)C |
Synonyme |
luciduline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



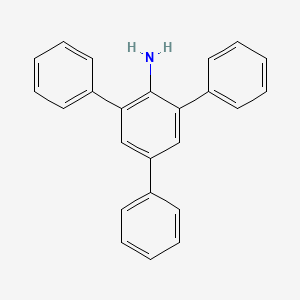
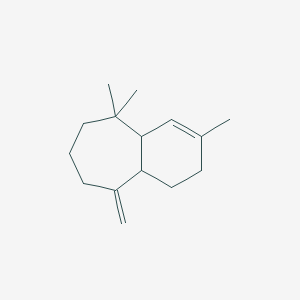
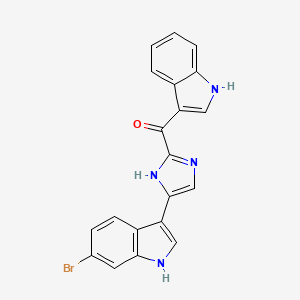
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
